molecular formula C9H7BrCl2O2 B13175248 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone

Cat. No.: B13175248
M. Wt: 297.96 g/mol
InChI Key: WMOZLZXSDTWFCQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone is an organic compound with a complex structure that includes bromine, chlorine, and methoxy groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine, chlorine, and methoxy groups. The synthetic route may include:

    Bromination and Chlorination: Introduction of bromine and chlorine atoms to the phenyl ring through electrophilic aromatic substitution reactions.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Formation of the Ethanone Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Potentially causing mutations or inhibiting DNA replication.

    Modulating Cellular Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone can be compared with similar compounds such as:

    1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone: Similar structure but lacks the additional chlorine atom on the ethanone group.

    3-Bromo-5-chloro-2-methoxypyridine: Contains a pyridine ring instead of a phenyl ring.

    (3-Bromo-5-chloro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine group instead of the ethanone group.

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

1-(3-bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9-6(8(13)4-11)2-5(12)3-7(9)10/h2-3H,4H2,1H3

InChI Key

WMOZLZXSDTWFCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)C(=O)CCl

Origin of Product

United States

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